molecular formula C6H11Na2O8P B8201707 Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate

Cat. No.: B8201707
M. Wt: 288.10 g/mol
InChI Key: OKITYZJBWJMLMD-SYDFPMGNSA-L
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Description

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate involves several steps. One common method includes the reaction of a suitable hexose derivative with phosphoric acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the phosphate ester bond. The process may involve the use of protective groups to ensure the selective phosphorylation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use in drug development.

    Industry: It is utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in phosphorylation and dephosphorylation reactions. These interactions can influence various cellular processes, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl methyl hydrogen phosphate
  • Sodium (2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-(phosphonooxy)-2-hexanolate

Uniqueness

Sodium (2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl phosphate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various biochemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

IUPAC Name

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P.2Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKITYZJBWJMLMD-SYDFPMGNSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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